(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is an organic compound that features a butan-2-yl group attached to an amine functional group, which is further connected to a (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine can be achieved through a multi-step process involving the following key steps:
Formation of the (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl intermediate: This can be synthesized via a Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetone, followed by dehydration to form the desired enone.
Amination: The enone intermediate can then undergo reductive amination with butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Claisen-Schmidt condensation and reductive amination steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The enone moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and in vitro assays.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:
Uniqueness
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of a butan-2-yl group with a (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13/h5-10,12,15H,4,11H2,1-3H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGORVROZLQFJM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.